Superior Viral Clearance in Humans: Quantified Impact on Influenza Viral Shedding
In a randomized, placebo-controlled clinical trial (NCT04682444), Amizon (Enisamium Iodide) treatment led to a statistically significant and substantially higher rate of viral clearance compared to placebo in patients with confirmed influenza. By day 3 of treatment, 71.2% of patients in the enisamium group had cleared the virus, compared to only 25.0% in the placebo group [1].
| Evidence Dimension | Proportion of patients with negative influenza virus test result |
|---|---|
| Target Compound Data | 71.2% at day 3 |
| Comparator Or Baseline | Placebo: 25.0% at day 3 |
| Quantified Difference | 46.2% absolute increase; P < 0.0001 |
| Conditions | Randomized, placebo-controlled clinical trial (NCT04682444) in adults (18-60y) with confirmed influenza virus infection; assessment at day 3 post-treatment. |
Why This Matters
Demonstrates a direct, quantified effect on reducing active viral load in a clinical setting, a key endpoint for gauging the effectiveness of an antiviral in halting transmission and infection progression.
- [1] Te Velthuis AJW, Zubkova TG, Shaw M, Mehle A, Boltz D, Gmeinwieser N, Stammer H, Milde J, Müller L, Margitich V. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity. Antimicrob Agents Chemother. 2021 Mar 18;65(4):e02605-20. View Source
